molecular formula C7H12N2O2 B8544506 Methyl 3-amino-3-cyano-2,2-dimethylpropanoate

Methyl 3-amino-3-cyano-2,2-dimethylpropanoate

Cat. No. B8544506
M. Wt: 156.18 g/mol
InChI Key: NZPCOKZCZCBZCV-UHFFFAOYSA-N
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Patent
US07348440B2

Procedure details

A solution of methyl 2,2-dimethyl-3-oxopropanoate (29-1, 6.50 g, 49.9 mmol, 1 equiv), sodium bisulfite (10.4 g, 99.9 mmol, 2.00 equiv), and concentrated ammonium hydroxide (15 M, 33.3 mL, 499 mmol, 10.0 equiv) in water (200 mL) was stirred at 23° C. for 20 minutes, then potassium cyanide (6.51 g, 99.9 mmol, 2.00 equiv) was added. The resulting mixture was stirred at 23° C. for 20 hours, then extracted with ethyl ether (3×100 mL). The combined organic layers were washed with brine, then dried over sodium sulfate and concentrated to provide methyl 3-amino-3-cyano-2,2-dimethylpropanoate (29-2) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 3.93 (br m, 1H), 3.93 (s, 3H), 1.76 (br s, 2H), 1.36 (s, 3H), 1.35 (s, 3H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH:7]=O)[C:3]([O:5][CH3:6])=[O:4].S(=O)(O)[O-].[Na+].[OH-].[NH4+:16].[C-:17]#[N:18].[K+]>O>[NH2:16][CH:7]([C:17]#[N:18])[C:2]([CH3:1])([CH3:9])[C:3]([O:5][CH3:6])=[O:4] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
CC(C(=O)OC)(C=O)C
Name
Quantity
10.4 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
33.3 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.51 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 23° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC(C(C(=O)OC)(C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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